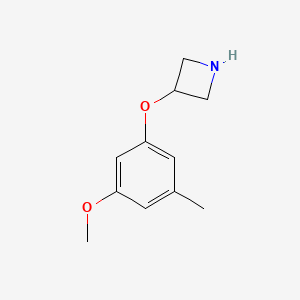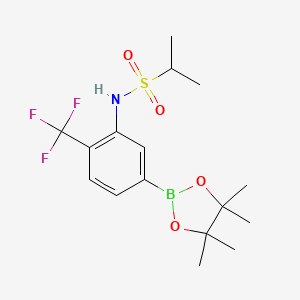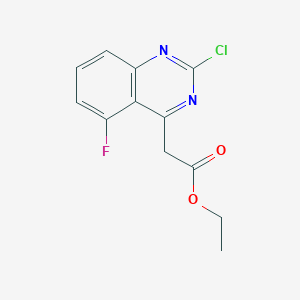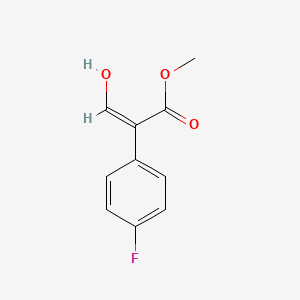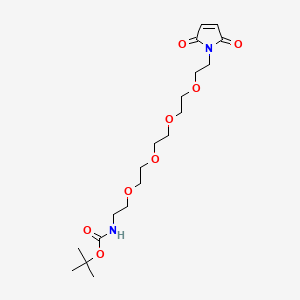
rac Clomiphene-d5 Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Clomiphene-d5 Citrate is a synthetic estrogen agonist-antagonist compound. It is a labeled analogue of Clomiphene, which is commonly used to treat infertility in women who do not ovulate . The compound inhibits hypothalamic estrogen receptors, leading to the inhibition of negative feedback from estrogen on gonadotropin release . This compound is a mix of Enclomifene and Zuclomifene, giving it mixed estrogenic and anti-estrogenic effects .
Preparation Methods
The synthesis of rac Clomiphene-d5 Citrate involves several steps, starting with the preparation of the core structure of Clomiphene. Industrial production methods often use acetic acid or trifluoroacetic acid as solvents and catalysts to optimize the yield and purity of the final product .
Chemical Reactions Analysis
rac Clomiphene-d5 Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides and other oxidative metabolites.
Reduction: Reduction reactions can lead to the formation of desethyl and didesethyl metabolites.
Substitution: Substitution reactions, particularly involving the phenyl groups, can result in the formation of hydroxylated metabolites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are N-oxides, desethyl, didesethyl, and hydroxylated metabolites .
Scientific Research Applications
rac Clomiphene-d5 Citrate has a wide range of scientific research applications:
Mechanism of Action
rac Clomiphene-d5 Citrate acts by binding to estrogen receptors in the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . This binding inhibits the normal estrogenic negative feedback on gonadotropin release, leading to an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of ovarian follicles and an increase in circulating estradiol levels . The compound’s mixed estrogenic and anti-estrogenic effects are due to its composition of Enclomifene and Zuclomifene .
Comparison with Similar Compounds
rac Clomiphene-d5 Citrate is unique due to its labeled deuterium atoms, which make it useful for metabolic studies. Similar compounds include:
Clomiphene: The non-labeled version used to treat infertility in women.
Enclomifene: One of the isomers of Clomiphene with primarily anti-estrogenic effects.
Zuclomifene: The other isomer of Clomiphene with primarily estrogenic effects.
This compound’s uniqueness lies in its ability to be used as a reference standard in analytical studies, providing insights into the metabolic pathways and pharmacokinetics of Clomiphene .
Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-[4-[2-chloro-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i5D,7D,8D,11D,12D; |
InChI Key |
PYTMYKVIJXPNBD-GUEAAESYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



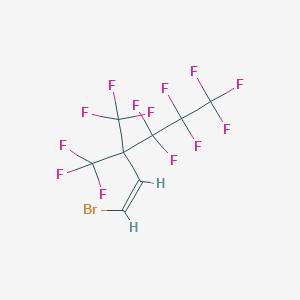
![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)

![{2-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13722578.png)

![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
